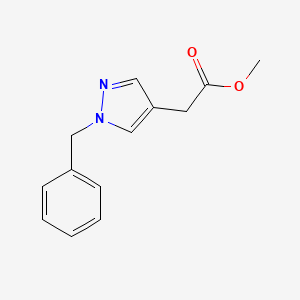

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-benzylpyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRNGGQIHWBPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(N=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Methyl 2 1 Benzyl 1h Pyrazol 4 Yl Acetate

Classical Synthetic Routes to Pyrazole-4-yl Acetate (B1210297) Scaffolds

Traditional synthetic approaches to pyrazole-4-yl acetates, including the title compound, often involve sequential reactions, allowing for the isolation and purification of intermediates. These methods provide a reliable, albeit sometimes lengthy, path to the desired product.

A common multi-step synthesis commences with the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocycles. rsc.orgorganic-chemistry.orgbohrium.comresearchgate.netchemmethod.com In this context, a suitable hydrazone is cyclized and formylated to produce the key intermediate, 1-benzyl-1H-pyrazole-4-carbaldehyde. rsc.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as the Vilsmeier reagent. rsc.orgbohrium.comchemmethod.com

The general steps involved are:

Formation of a Hydrazone: Reaction of a substituted hydrazine (B178648), in this case, benzylhydrazine, with a suitable ketone or aldehyde.

Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier reagent to afford the 1-benzyl-1H-pyrazole-4-carbaldehyde. rsc.org

Conversion of the Aldehyde to the Methyl Acetate: The aldehyde functional group is then transformed into the methyl acetate moiety. This can be achieved through a series of reactions, such as oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification with methanol (B129727). Alternatively, homologation reactions can be employed to introduce the required two-carbon chain. For instance, a Wittig-type reaction with a phosphonium (B103445) ylide containing an ester group can directly install the acetate functionality. Another approach involves the conversion of the aldehyde to an intermediate that can be subsequently cyanated and hydrolyzed to the carboxylic acid, which is then esterified. One documented method for a similar transformation on a pyrazole (B372694) scaffold involves reacting the pyrazole-4-carbaldehyde with malonic acid to form a propenoic acid derivative, which can then be further processed to the desired acetic acid derivative. umich.edu

A representative reaction scheme is depicted below:

Scheme 1: A possible multi-step synthesis of Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate.

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the context of pyrazole synthesis, various catalysts can be employed. For the initial pyrazole ring formation, acid or base catalysts are often used in the condensation reaction between the hydrazine and the dicarbonyl compound.

In the subsequent derivatization steps, catalyst-mediated transformations become even more significant. For example, the oxidation of the intermediate aldehyde to the carboxylic acid can be performed using a variety of catalytic systems, including those based on transition metals like palladium or ruthenium. The final esterification step is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.

| Reaction Step | Catalyst Example |

| Hydrazone Formation | Acetic Acid |

| Vilsmeier-Haack Reaction | Not applicable (reagent-based) |

| Oxidation of Aldehyde | Palladium on Carbon (Pd/C) with an oxidant |

| Esterification | Sulfuric Acid (H₂SO₄) |

Table 1: Examples of Catalysts in the Synthesis of this compound

Expedient and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods. One-pot reactions and the application of green chemistry principles are at the forefront of this movement.

For instance, a multicomponent reaction (MCR) could be envisioned where benzylhydrazine, a suitable three-carbon building block, and a reagent that can introduce the acetic acid ester moiety are combined in a single reaction vessel. nih.gov While a specific one-pot synthesis for the title compound is not extensively documented, the general principles of MCRs for pyrazole synthesis are well-established and could be adapted. nih.govmdpi.comalliedacademies.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. thieme-connect.comnih.govthieme-connect.comtandfonline.comacs.org In the synthesis of this compound, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695), where possible. thieme-connect.comthieme-connect.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times. alliedacademies.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

For example, aqueous-based synthetic methods for pyrazoles have been reported, which align with the goal of using safer solvents. thieme-connect.comthieme-connect.com

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing multicomponent reactions. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents like phosphorus oxychloride where possible. |

| Safer Solvents and Auxiliaries | Using water or ethanol as reaction media. thieme-connect.comthieme-connect.com |

| Design for Energy Efficiency | Employing microwave irradiation to accelerate reactions. alliedacademies.org |

| Use of Catalysis | Preferring catalytic over stoichiometric reagents. |

Table 2: Application of Green Chemistry Principles

Preparation of Structural Analogs and Derivatives of this compound

The 1-benzyl-1H-pyrazol-4-yl scaffold is a versatile template for the synthesis of a wide range of structural analogs and derivatives. nih.gov Modifications can be introduced at several positions on the pyrazole ring and the benzyl (B1604629) group.

Variation of the N-1 Substituent: The benzyl group can be replaced with other alkyl or aryl groups by starting with the corresponding substituted hydrazine. This allows for the exploration of the steric and electronic effects of this substituent.

Modification of the Pyrazole Ring: Substituents can be introduced at the C-3 and C-5 positions of the pyrazole ring by using appropriately substituted dicarbonyl precursors in the initial cyclization step.

Derivatization of the Acetate Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, other esters, or other functional groups. The methylene (B1212753) bridge of the acetate group can also be a site for further functionalization.

The synthesis of such analogs often follows similar synthetic routes as the parent compound, with the necessary modifications made to the starting materials.

| Position of Modification | Example of Variation | Synthetic Strategy |

| N-1 Position | Substituted benzyl groups, other alkyl or aryl groups | Use of the corresponding substituted hydrazine in the initial step. |

| C-3 Position | Alkyl or aryl groups | Use of a diketone with the desired substituent in the pyrazole synthesis. |

| C-5 Position | Alkyl or aryl groups | Use of a diketone with the desired substituent in the pyrazole synthesis. |

| Acetate Group | Carboxylic acid, amides, different esters | Hydrolysis of the methyl ester followed by standard functional group transformations. |

Table 3: Strategies for the Preparation of Structural Analogs

Modification at the Pyrazole Nitrogen (N1)

The N1 position of the pyrazole ring in the title compound is substituted with a benzyl group. Modification at this site typically requires a two-step sequence: removal of the existing benzyl group (de-benzylation) followed by the introduction of a new substituent (re-alkylation or re-arylation).

De-benzylation: The cleavage of the N-benzyl bond is a critical step for diversifying the N1 position. While catalytic hydrogenolysis is a common method for de-benzylation, its success can be variable with pyrazole systems. An alternative oxidative method has been shown to be effective for N-debenzylation of various aromatic heterocycles, including pyrazoles. This process involves treating the N-benzylpyrazole with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen. This reaction proceeds under relatively mild conditions and is tolerant of various functional groups.

Re-alkylation/Arylation: Once the N-benzyl group is removed to yield methyl 2-(1H-pyrazol-4-yl)acetate, the resulting N-H bond can be functionalized using various established methods for N-alkylation of pyrazoles. The pyrazole anion, generated by treatment with a suitable base, acts as a nucleophile.

A widely used method involves deprotonation with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting pyrazolate anion is then treated with an appropriate electrophile, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a substituted benzyl halide, to introduce the new N1-substituent. The choice of base and solvent can influence the reaction's efficiency and regioselectivity, although for the 4-substituted pyrazole precursor, alkylation occurs predictably at the N1 position.

| Reaction | Reagents & Conditions | Product Description |

| De-benzylation | 1. KOtBu, DMSO, O₂ | Removal of the N1-benzyl group to yield the N-H pyrazole. |

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) in DMF or Acetonitrile2. Alkyl/Aryl Halide (R-X) | Introduction of a new alkyl or aryl group (R) at the N1 position. |

Derivatization of the Phenyl Ring (Benzyl Group)

Modification of the phenyl ring of the N1-benzyl group is most commonly achieved by employing substituted benzyl halides during the initial synthesis or in a re-alkylation step following de-benzylation. This approach provides a reliable method for introducing a wide array of substituents onto the aromatic ring, thereby altering the electronic and steric properties of the molecule.

Direct electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the phenyl ring of the intact this compound is less common. The reactivity and regioselectivity of such reactions would be influenced by the pyrazolylmethyl substituent, which complicates predictable outcomes.

The more synthetically practical route involves the reaction of methyl 2-(1H-pyrazol-4-yl)acetate with a series of substituted benzyl chlorides or bromides. For instance, reacting the N-H pyrazole with 4-fluorobenzyl chloride, 4-chlorobenzyl bromide, or 3,4-difluorobenzyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) yields the corresponding phenyl-substituted analogues. This strategy allows for the incorporation of electron-donating or electron-withdrawing groups at specific positions on the phenyl ring.

| Phenyl Ring Substituent | Starting Benzyl Halide Example | Resulting Compound |

| 4-Fluoro | 1-(bromomethyl)-4-fluorobenzene | Methyl 2-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)acetate |

| 4-Chloro | 1-(bromomethyl)-4-chlorobenzene | Methyl 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)acetate |

| 3,4-Difluoro | 1-(bromomethyl)-3,4-difluorobenzene | Methyl 2-(1-(3,4-difluorobenzyl)-1H-pyrazol-4-yl)acetate |

| 4-Nitro | 1-(bromomethyl)-4-nitrobenzene | Methyl 2-(1-(4-nitrobenzyl)-1H-pyrazol-4-yl)acetate |

Chemical Transformations at the Acetate Moiety

The methyl acetate moiety is a key site for chemical transformations, providing access to a range of important derivatives such as carboxylic acids, amides, and primary alcohols.

Hydrolysis to Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid. This transformation is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol or tetrahydrofuran (B95107) (THF). Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the carboxylic acid product. These pyrazole acetic acids are valuable intermediates in their own right, particularly in pharmaceutical research.

Amidation: While direct amidation of the methyl ester with an amine is possible, it can be slow and may require harsh conditions or specific catalysts. A more common and highly efficient method involves a two-step procedure starting from the ester. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting acid is then activated for amide bond formation. A standard method for activation is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride is then treated with a primary or secondary amine to form the desired amide derivative, 2-(1-benzyl-1H-pyrazol-4-yl)-N-(substituted)acetamide.

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, 2-(1-benzyl-1H-pyrazol-4-yl)ethanol. This reduction is effectively carried out using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation, typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The reaction involves the nucleophilic addition of hydride to the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

| Transformation | Reagents & Conditions | Product Functional Group | Product Name Example |

| Hydrolysis | 1. NaOH or LiOH, H₂O/MeOH, Heat2. H₃O⁺ | Carboxylic Acid | 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid |

| Amidation | 1. Hydrolysis (see above)2. SOCl₂ or (COCl)₂3. R¹R²NH | Amide | 2-(1-benzyl-1H-pyrazol-4-yl)-N,N-dimethylacetamide |

| Reduction | 1. LiAlH₄ in THF2. H₂O workup | Primary Alcohol | 2-(1-benzyl-1H-pyrazol-4-yl)ethanol |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate and its Derivatives

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement of a molecule in the solid state. Such studies on analogues of this compound reveal detailed information about their conformation, intermolecular forces, and crystal packing, which are fundamental to understanding their physical properties.

In the solid state, molecules adopt specific low-energy conformations governed by a combination of intramolecular sterics and electronics, as well as intermolecular packing forces. Studies on the core structure, 4-benzyl-1H-pyrazole, show that while its various conformers and atropenantiomers can interconvert in solution, it adopts a specific conformation in the crystal lattice. researchgate.netnih.govnih.gov This highlights the influence of the crystalline environment on molecular geometry.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Distance (Å) | Significance | Reference |

|---|---|---|---|---|---|

| N—H⋯N Hydrogen Bond | Pyrazole (B372694) N-H | Pyrazole N | ~2.89 | Forms primary chains (catemers) and dimers. | nih.govmdpi.com |

| C–H∙∙∙O Hydrogen Bond | Aliphatic/Aromatic C-H | Ester/Carboxyl C=O | ~3.24 - 3.31 | Connects molecules into 1D or 2D networks. | mdpi.com |

| C–H∙∙∙π Interaction | Aliphatic/Aromatic C-H | Pyrazole or Phenyl Ring Centroid | ~3.42 | Stabilizes layered architectures. | nih.govmdpi.com |

| π–π Stacking | Aromatic Ring (Pyrazole/Phenyl) | Aromatic Ring (Pyrazole/Phenyl) | ~3.99 | Contributes to the formation of stacked columns. | conicet.gov.ar |

| Anion-π Interaction | Anion (e.g., from carboxylate) | Aromatic Ring | ~3.99 | Stabilizes co-crystal structures. | conicet.gov.ar |

The collective arrangement of molecules in a crystal, known as crystal packing, gives rise to higher-order supramolecular assemblies. The study of 4-benzyl-1H-pyrazole reveals a fascinating bilayer structure where pyrazole and phenyl aromatic moieties are organized into separate, alternating layers. researchgate.netnih.govnih.gov Within these layers, the aromatic rings stack into columns in two orthogonal directions, creating a highly ordered three-dimensional architecture. nih.gov

The specific hydrogen-bonding motifs are critical in defining the final supramolecular structure. While 4-benzyl-1H-pyrazole forms catemers, its 3,5-diamino derivative adopts a different packing arrangement where the pyrazole N-H protons act as donors in N-H⋯π hydrogen bonds with neighboring pyrazole rings. nih.gov In other pyrazole-based systems, molecules can self-assemble into diverse motifs such as dimers, trimers, and even honeycomb-like sheets. mdpi.comresearchgate.netresearchgate.net The conformational flexibility of the ligand, combined with the coordination environment of metal ions and the nature of counter-anions, can lead to a variety of supramolecular structures, including 1D zigzag chains and 2D corrugated sheets. mdpi.com This phenomenon, known as conformational polymorphism, is where different solid-state conformers of the same molecule pack into distinct crystal lattices. researchgate.nethhu.de

Spectroscopic Investigations for Higher-Order Structural Characterization

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods offer insights into the structure and dynamics of molecules in solution and can also probe solid samples.

Advanced NMR experiments are powerful tools for elucidating molecular conformation and stereochemistry in solution. Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. NOESY detects through-space interactions between protons that are in close proximity, allowing for the determination of relative configurations and the estimation of interproton distances. mdpi.com In a study on pyrazolo[1,5-a]pyrimidines, a related bicyclic system, NOESY data was used to quantify long-range interproton distances and distinguish between a conformationally stable syn-isomer and a conformationally labile trans-isomer. mdpi.com

For pyrazole derivatives, such techniques could be used to determine the preferred orientation of the benzyl (B1604629) group relative to the pyrazole ring in solution. Indeed, standard ¹H NMR studies of 4-benzyl-1H-pyrazole have already indicated that its different conformers easily interconvert in solution. researchgate.netnih.gov Furthermore, the magnitude of proton-proton coupling constants (³JHH) across single bonds can provide information about dihedral angles, as described by the Karplus equation, which is instrumental in assigning stereochemistry. mdpi.com In cases of complex, overlapping signals, two-dimensional techniques like gHMQC-TOCSY can be employed to identify distinct spin systems. ipb.pt

| NMR Technique | Information Obtained | Application to Pyrazole Derivatives | Reference |

|---|---|---|---|

| NOESY/ROESY | Through-space proton-proton correlations, interproton distances | Determine the spatial orientation of the benzyl group relative to the pyrazole ring; identify stereoisomers. | mdpi.com |

| ¹H-¹H COSY | Through-bond proton-proton scalar couplings | Establish connectivity within the pyrazole, benzyl, and acetate (B1210297) moieties. | ipb.pt |

| HSQC/HMBC | One-bond (HSQC) and long-range (HMBC) proton-carbon correlations | Unambiguously assign ¹H and ¹³C chemical shifts. | ipb.pt |

| Variable Temperature (VT) NMR | Information on dynamic processes and conformational equilibria | Study the rotational barrier of the benzyl group and potential tautomeric exchange. | researchgate.net |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. While routinely used for functional group identification, these methods, when combined with computational chemistry like Density Functional Theory (DFT), can provide a detailed understanding of complex vibrational modes and molecular dynamics. iu.edu.sa DFT calculations can predict vibrational frequencies, which, when compared to experimental spectra, allow for precise assignment of observed bands to specific atomic motions. mdpi.com

For pyrazole derivatives, specific regions of the spectrum are characteristic. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range. researchgate.net The vibrations of the pyrazole ring itself give rise to a series of bands, for example, a pyrazole ring deformation has been observed experimentally at 634 cm⁻¹. A particularly sensitive probe of molecular environment and dynamics is the N-H stretching frequency in N-unsubstituted pyrazoles. While calculations for pyrazole monomers place this frequency around 3400-3500 cm⁻¹, the formation of hydrogen bonds in the solid state or in solution causes this band to decrease in frequency and broaden significantly. researchgate.net This shift can be complicated by Fermi resonance, where the fundamental N-H stretching vibration couples with overtone or combination bands of other ring modes, providing a sensitive indicator of intermolecular interactions. researchgate.net

Chiroptical Properties and Stereoisomerism in Derived Analogues

While this compound is itself an achiral molecule, stereoisomerism can be a key feature in its derivatives. Chirality can be introduced by adding a stereocenter, for example, within the ester group or on the benzyl ring. A more subtle form of chirality, known as atropisomerism, can arise from hindered rotation around a single bond.

Interestingly, the parent scaffold 4-benzyl-1H-pyrazole exhibits axial chirality (atropisomerism) in the solid state, even though the enantiomers rapidly interconvert in solution. nih.gov This is evidenced by its crystallization in a non-centrosymmetric, chiral space group (P2₁). researchgate.netnih.govnih.gov This demonstrates that even molecules that are achiral in solution can form chiral arrangements in the solid state.

Should a stable chiral derivative of this compound be synthesized, its stereochemical properties could be investigated using chiroptical spectroscopy. researchgate.net These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light, yielding a spectrum that is characteristic of the molecule's absolute configuration and conformation. nih.govnih.gov

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from a chiral fluorophore. nih.govrsc.org

For a hypothetical chiral derivative, a CD spectrum would show characteristic positive or negative bands (Cotton effects) that could be used to assign the absolute configuration, potentially with the aid of theoretical calculations. nih.gov If the derivative were also luminescent, its CPL spectrum would provide information about the geometry of its excited state. elsevierpure.com

Computational Chemistry and Molecular Modeling Studies of Methyl 2 1 Benzyl 1h Pyrazol 4 Yl Acetate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT can determine ground-state properties, optimized molecular geometry, and vibrational frequencies. researchgate.netderpharmachemica.com For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, provide a deep understanding of their intrinsic chemical nature. nih.govnih.gov These calculations are fundamental for predicting reactivity, stability, and spectroscopic properties. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate, the HOMO is expected to be localized primarily on the electron-rich pyrazole and benzyl (B1604629) rings, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed across the pyrazole ring and the electron-withdrawing methyl acetate (B1210297) group, suggesting these areas are susceptible to nucleophilic attack. The calculated energies of these orbitals allow for the prediction of various chemical reactivity descriptors.

Illustrative FMO Data for this compound (Note: The following data are representative values based on similar pyrazole derivatives and are for illustrative purposes.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added (approximated as -ELUMO) |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. nih.govwuxiapptec.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the acetate group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the methylene (B1212753) bridge and the benzyl ring would likely exhibit positive potential, marking them as potential sites for nucleophilic interactions. wuxiapptec.com

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Molecular mechanics and DFT calculations are employed to map the potential energy surface of a molecule, identifying its most stable, low-energy conformations. bohrium.com For this compound, significant conformational freedom exists due to the rotation around several single bonds:

The bond connecting the benzyl group to the pyrazole nitrogen.

The bond between the pyrazole ring and the methylene bridge of the acetate group.

The bonds within the ethyl acetate moiety.

Theoretical studies on similar flexible pyrazolone (B3327878) derivatives have shown that some molecules prefer a folded conformation in the gaseous state, even if they adopt a more open one in the solid crystal state. bohrium.com A systematic scan of the key dihedral angles would reveal the rotational barriers and identify the global and local energy minima, providing a comprehensive understanding of the molecule's preferred shapes.

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, accounting for its flexibility and the influence of its environment (e.g., solvent). MD simulations on pyrazole derivatives are used to explore their conformational space more broadly and to understand how they might adapt their shape upon binding to a biological target. nih.gov This "induced fit" phenomenon is crucial for biological activity. By simulating the molecule's movement, researchers can observe transient conformations that might be important for receptor recognition and binding, which might not be apparent from static models alone.

Molecular Docking Simulations for Theoretical Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netcore.ac.uk This method is widely used in drug discovery to screen for potential biological targets and to understand the molecular basis of a ligand's activity. nih.gov

For this compound, docking studies would involve placing the molecule into the binding sites of various known protein targets for pyrazole-containing compounds, such as cyclooxygenase (COX) enzymes, various kinases, or receptor-interacting protein 1 (RIP1) kinase. nih.govresearchgate.netnih.gov The simulation scores the different binding poses based on factors like intermolecular forces, hydrogen bonds, and hydrophobic interactions. The results can predict the most likely biological targets and elucidate the specific amino acid residues involved in the binding, guiding further experimental validation.

Illustrative Molecular Docking Results for this compound (Note: This table presents hypothetical data for illustrative purposes, based on targets known for related pyrazole structures.)

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Potential Activity |

| Cyclooxygenase-2 (3LN1) | -9.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| RIP1 Kinase (4ITH) | -8.8 | Asp156, Cys89, Met90 | Necroptosis Inhibition |

| Aurora A Kinase (2W1G) | -8.2 | Arg137, Leu263, Thr217 | Anticancer |

| VEGFR-2 (2QU5) | -9.1 | Cys919, Asp1046, Glu885 | Angiogenesis Inhibition |

These computational predictions provide a roadmap for synthesizing new derivatives and for conducting focused biological assays to confirm the molecule's therapeutic potential.

Enzyme Active Site Interaction Predictions

Molecular docking is a primary computational technique used to predict how a molecule, such as this compound, binds to the active site of an enzyme. eurasianjournals.com This method models the interactions between the ligand and the protein, providing insights into binding affinity and mode. The pyrazole core, a common scaffold in many pharmaceuticals, is known to interact with various enzymes by acting as both a hydrogen bond donor (N-1 position) and acceptor (N-2 position). nih.govingentaconnect.comresearchgate.net

For this compound, several key interactions can be predicted based on studies of analogous compounds:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can form hydrogen bonds with amino acid residues like glutamine, aspartate, and arginine in an enzyme's active site. nih.govnih.gov The carbonyl oxygen of the acetate group also presents a potential hydrogen bond acceptor site.

π-π Stacking: The aromatic benzyl group and the pyrazole ring itself can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov This type of interaction is crucial for the binding of many pyrazole-based inhibitors. nih.gov

Hydrophobic Interactions: The benzyl substituent provides a significant hydrophobic region that can interact favorably with nonpolar pockets in the enzyme's active site, contributing to binding stability. researchgate.net

Molecular docking studies on similar pyrazole derivatives have shown significant binding affinities with enzymes like cyclooxygenase-2 (COX-2), protein kinases, and cytochrome P450 enzymes. nih.govnih.govresearchgate.netresearchgate.net For instance, interactions with key residues in the COX-2 active site are a hallmark of pyrazole-based anti-inflammatory drugs. nih.gov

Table 1: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site

Receptor Binding Profile Predictions

Beyond enzymes, computational methods can predict the binding profile of this compound against a range of biological receptors. The pyrazole scaffold is a privileged structure found in compounds targeting a wide array of receptors, including tyrosine kinases and other protein kinases involved in cell signaling pathways. ingentaconnect.comresearchgate.net

Molecular docking simulations can screen the compound against panels of known receptor structures to identify potential targets. For pyrazole derivatives, promising binding energies have been observed for receptors like vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy. researchgate.netnih.gov The specific substitution pattern of this compound—with the benzyl group at the N-1 position and the acetate group at the C-4 position—influences its shape, electronics, and potential receptor interactions. The structural features determine the compound's ability to fit into specific binding pockets and establish stabilizing interactions. nih.gov

Table 2: Potential Receptor Targets for Pyrazole Derivatives Based on Computational Screening Studies

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions for Design Optimization

In silico ADMET prediction is a critical step in early-stage drug development, helping to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures. researchgate.netajol.info Various computational models are used to predict properties based on a molecule's structure. ajol.infonih.govcore.ac.uk For this compound, these predictions can offer valuable guidance for its potential as a drug candidate.

Key ADMET parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net

Absorption: Predictions for pyrazole derivatives often indicate good intestinal absorption, a key factor for orally administered drugs. researchgate.net

Distribution: The lipophilicity of the compound, influenced by the benzyl group, will affect its distribution in the body, including its ability to cross the blood-brain barrier.

Metabolism: Pyrazole-containing compounds can be metabolized by cytochrome P450 enzymes. nih.gov Predicting which specific CYP isozymes are likely to interact with the compound is essential for understanding potential drug-drug interactions.

Toxicity: Computational tools can flag potential toxic liabilities, such as mutagenicity or cardiotoxicity, by comparing structural fragments to databases of known toxicophores. nih.gov

These ADMET predictions are crucial for optimizing lead compounds. For example, if a compound shows poor solubility or high predicted toxicity, medicinal chemists can modify its structure to improve its profile while maintaining its desired biological activity. ajol.info

Table 3: Predicted ADMET Profile for this compound Based on General Pyrazole Derivative Studies

In Vitro Biological Activity and Mechanistic Investigations of Methyl 2 1 Benzyl 1h Pyrazol 4 Yl Acetate Derivatives

Evaluation of Specific Enzyme Inhibition Profiles

Derivatives of the pyrazole (B372694) scaffold have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. The inhibitory activities are often evaluated through dose-dependent studies and kinetic analyses to understand their mechanism of action at a molecular level.

Dose-Dependent Inhibition Studies in Cell-Free Systems

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. Studies on various pyrazole derivatives have demonstrated significant inhibitory effects against a multitude of enzymes.

For instance, certain pyrazole sulfonamide derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial to the inflammatory pathway. mdpi.com One such derivative, a benzothiophen-2-yl pyrazole carboxylic acid, exhibited an IC₅₀ of 0.01 µM for COX-2. mdpi.com In the realm of cancer therapy, pyrazole-based compounds have been evaluated as kinase inhibitors. Derivatives have shown inhibitory activity against c-Jun N-terminal kinase-1 (JNK-1) with an IC₅₀ of 2.8 µM and cyclin-dependent kinase 1 (CDK1) with IC₅₀ values as low as 1.52 µM. nih.gov Other studies have identified pyrazole derivatives as inhibitors of carbonic anhydrase (CA) isozymes, with Kᵢ values in the nanomolar range. tandfonline.com Additionally, pyrazole-phthalazine hybrids have been investigated as inhibitors of α-glucosidase, with some compounds showing significantly greater potency than the standard drug, Acarbose. nih.gov

Table 1: Dose-Dependent Enzyme Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 | mdpi.com |

| Pyrazole carboxamide derivative | JNK-1 | 2.8 | nih.gov |

| Pyrazole derivative | CDK1 | 1.52 | nih.gov |

| Benzimidazole-pyrazole hybrid | Carbonic Anhydrase-II (CA-II) | 27.0 | researchgate.net |

| Pyrazole-based thioether analog | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | >100 | nih.gov |

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. These analyses can determine whether an inhibitor competes with the substrate for the active site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition).

For example, 4-methylpyrazole (B1673528) is a well-known competitive inhibitor of alcohol dehydrogenases (ADH), with a reported inhibition constant (Kᵢ) of 0.013 µM for horse liver ADH. core.ac.uk Kinetic analysis of pyrazole's interaction with a short-chain NAD(H)-dependent alcohol dehydrogenase from Helicobacter pylori also demonstrated competitive inhibition with respect to the alcohol substrate, yielding a Kᵢ of 10.05 ± 0.03 µM. researchgate.net Similarly, docking studies of a pyrazole carboxamide derivative with JNK-1 kinase suggest it acts as an ATP-competitive inhibitor. nih.gov Studies on newly synthesized pyrazole derivatives as carbonic anhydrase inhibitors revealed effective inhibition profiles with Kᵢ values ranging from 5.13–16.9 nM for the hCA I isoform and 11.77–67.39 nM for the hCA II isoform. tandfonline.com

Table 2: Kinetic Parameters of Enzyme Inhibition by Pyrazole Derivatives

| Compound | Target Enzyme | Inhibition Type | Kᵢ Value | Reference |

|---|---|---|---|---|

| 4-methylpyrazole | Horse Liver Alcohol Dehydrogenase | Competitive | 0.013 µM | core.ac.uk |

| Pyrazole | Helicobacter pylori Alcohol Dehydrogenase | Competitive | 10.05 µM | researchgate.net |

| Afuresertib (pyrazole-based) | Akt1 Kinase | Not Specified | 0.08 nM | nih.gov |

| Pyrazole derivative 1 | Human Carbonic Anhydrase I (hCA I) | Not Specified | 5.13-16.9 nM | tandfonline.com |

| Pyrazole derivative 2 | Human Carbonic Anhydrase II (hCA II) | Not Specified | 11.77-67.39 nM | tandfonline.com |

Antimicrobial Activity Studies

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a wide range of pathogenic microorganisms. orientjchem.org

Minimum Inhibitory Concentration (MIC) Determinations Against Pathogenic Microorganisms

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for assessing the potency of new antimicrobial compounds.

Numerous studies have reported the MIC values for various pyrazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, naphthyl-substituted pyrazole-derived hydrazones have shown potent activity against Gram-positive strains and Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 μg/mL. nih.gov Tethered thiazolo-pyrazole derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/mL. nih.gov Other benzimidazole-pyrazole hybrids have shown good activity against Bacillus subtilis (MIC 3.125 μg/mL), Escherichia coli (MIC 25 μg/mL), and the fungus Aspergillus niger (MIC 25 μg/mL). nih.gov

Table 3: Minimum Inhibitory Concentrations (MIC) of Pyrazole Derivatives

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole hydrazone | Gram-positive strains & A. baumannii | 0.78–1.56 | nih.gov |

| Tethered thiazolo-pyrazole derivative | MRSA | 4 | nih.gov |

| Benzimidazole-pyrazole hybrid | Bacillus subtilis | 3.125 | nih.gov |

| Benzimidazole-pyrazole hybrid | Pseudomonas aeruginosa | 25 | nih.gov |

| Benzimidazole-pyrazole hybrid | Escherichia coli | 25 | nih.gov |

| Benzimidazole-pyrazole hybrid | Aspergillus niger | 25 | nih.gov |

| Pyrazolo-benzimidazole Mannich base | Staphylococcus aureus | 150 | semanticscholar.org |

| Pyrazolo-benzimidazole Mannich base | Enterococcus faecalis | >150 | semanticscholar.org |

| Pyrazolo-benzimidazole Mannich base | Pseudomonas aeruginosa | >150 | semanticscholar.org |

Mechanistic Exploration of Microbial Growth Inhibition

Understanding how pyrazole derivatives inhibit microbial growth is essential for their development as therapeutic agents. Research has pointed to several potential mechanisms of action. One of the primary targets is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov In silico studies have predicted that certain pyrazole derivatives are potent inhibitors of S. aureus DNA gyrase. nih.gov

Another identified mechanism is the disruption of the bacterial cell wall, as observed with naphthyl-substituted pyrazole-derived hydrazones. nih.gov Some derivatives may have multiple modes of action, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov Molecular docking studies have also suggested that topoisomerase II and topoisomerase IV could be potential molecular targets for some pyrazole-thiazole hybrids. nih.gov

Cytotoxic and Antiproliferative Activity in Cellular Models

A significant area of research for pyrazole derivatives is their potential as anticancer agents. Numerous studies have demonstrated the cytotoxic and antiproliferative effects of these compounds against a variety of human cancer cell lines.

Specifically, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are closely related to the subject compound, were investigated for their antiproliferative activity against the pancreatic cancer cell line MIA PaCa-2. nih.govacs.orgnih.gov This preliminary research led to the identification of compounds with submicromolar antiproliferative activity. nih.govnih.gov These compounds were found to reduce mTORC1 activity and modulate autophagy, a cellular degradation process, suggesting a potential novel mechanism of action for their anticancer effects. nih.govnih.gov

Other pyrazole derivatives have also shown potent activity. For instance, pyrazole carbohydrazide (B1668358) compounds exhibited strong anti-proliferative effects against the B16F10 skin cancer cell line, with pIC₅₀ values up to 6.75. nih.gov Pyrazole acetohydrazide derivatives showed moderate anticancer potential against the MDA-MB-231 breast cancer cell line. nih.gov Further studies have reported IC₅₀ values for pyrazole derivatives against various other cancer cell lines, including HepG2 (liver), HCT-116 (colon), and A2780 (ovarian). nih.govresearchgate.netnih.gov

Table 4: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ / EC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivative | MIA PaCa-2 | Pancreatic | <1 (submicromolar) | nih.govnih.gov |

| Pyrazole carbohydrazide derivative | B16F10 | Skin | pIC₅₀ = 6.75 | nih.gov |

| Pyrazole acetohydrazide derivative | MDA-MB-231 | Breast | pIC₅₀ = 6.36 | nih.gov |

| Pyrazole acetohydrazide derivative | A2780 | Ovarian | pIC₅₀ = 8.57 | nih.gov |

| Pyrazole-phthalazine hybrid | HepG2 | Liver | 5.6 ± 0.42 (as CCH) | nih.gov |

| Pyrazole-phthalazine hybrid | MCF-7 | Breast | 11.5 ± 0.9 (as CCH) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 | Colon | 11.7 ± 0.89 µg/mL | researchgate.net |

Apoptosis Induction Pathways

Derivatives of pyrazole have been shown to trigger apoptosis in cancer cells through multiple pathways. nih.gov The induction of apoptosis is a critical mechanism for the efficacy of many anticancer agents. nih.gov

One primary mechanism involves the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.netnih.gov An excess of intracellular ROS can lead to oxidative damage of essential cellular components like lipids, proteins, and nucleic acids, ultimately initiating the apoptotic cascade. nih.gov For instance, studies on the triple-negative breast cancer cell line MDA-MB-468 demonstrated that a pyrazole derivative, compound 3f, provoked apoptosis accompanied by a significant elevation in ROS levels and subsequent activation of caspase-3. nih.govresearchgate.netnih.gov

Investigations into other pyrazole derivatives have revealed their ability to modulate key proteins in the apoptotic pathways. researchgate.net This includes upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. researchgate.netmdpi.com The altered Bax/Bcl-2 ratio is a crucial step in the intrinsic (mitochondrial) apoptosis pathway, leading to the release of cytochrome c and the activation of caspase-9. researchgate.net Furthermore, evidence suggests that some pyrazole compounds can also act via the extrinsic (death receptor) pathway, which involves the activation of caspase-8. nih.govresearchgate.net The cleavage and activation of Poly (ADP-ribose) polymerase (PARP-1) by caspases is another downstream event observed, serving as a hallmark of apoptosis. researchgate.netmdpi.com

Table 1: Apoptosis Induction by Pyrazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Compound 3f (a 1,3,5-triaryl pyrazole) | MDA-MB-468 (Triple Negative Breast Cancer) | Induces apoptosis via ROS generation and caspase-3 activation. | nih.govresearchgate.netnih.gov |

| Tosind (5-chloro-3-(p-toluenesulfonyl)indazole) | HT29 (Colon Cancer) | Increased Bax, decreased Bcl-2, enhanced caspase-8, caspase-9, and PARP-1 cleavage. Caused 23.7% apoptotic death. | researchgate.net |

| Tospyrquin (5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline) | HT29 (Colon Cancer) | Increased Bax, decreased Bcl-2, enhanced caspase-8, caspase-9, and PARP-1 cleavage. Caused 14.9% apoptotic death. | researchgate.net |

| Compound 1b (a pyrazoline derivative) | HepG-2 (Liver Cancer) | Upregulated cleaved caspase-3, cleaved PARP, and Bax; downregulated Bcl-2. | mdpi.com |

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, pyrazole derivatives have been found to inhibit cancer cell proliferation by causing cell cycle arrest at various phases. nih.govnih.gov This prevents cancer cells from dividing and growing. The specific phase of arrest often depends on the chemical structure of the derivative and the type of cancer cell being studied.

For example, a pyrazole compound known as PTA-1 was shown to arrest triple-negative breast cancer cells (MDA-MB-231) in the S and G2/M phases of the cell cycle. nih.govnih.gov Similarly, treatment of MDA-MB-468 cells with the pyrazole derivative 3f resulted in cell cycle arrest in the S phase. researchgate.netnih.gov Other studies have identified pyrazole-based compounds that induce significant cell cycle arrest at the G1 phase. rsc.orgrsc.org This G1 phase arrest is often linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial for the G1 to S phase transition. rsc.orgrsc.org A dramatic increase in the sub-G0/G1 cell population is also frequently observed, which is indicative of apoptotic cell death. nih.gov

Table 2: Cell Cycle Arrest Induced by Pyrazole Derivatives

| Compound/Derivative | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| PTA-1 | MDA-MB-231 (Triple Negative Breast Cancer) | S and G2/M | nih.govnih.gov |

| Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | S | researchgate.netnih.gov |

| Compound 4 (a pyrazole-based CDK2 inhibitor) | HCT-116 (Colon Carcinoma) | G1 | rsc.orgrsc.org |

| Compound 1b | HepG-2 (Liver Cancer) | G2/M | mdpi.com |

| 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-Pyrazole (2a) | 5637 (Bladder Cancer) | Increase in sub G0/G1 phase | nih.gov |

Inhibition of Specific Intracellular Signaling Pathways

The anticancer activity of pyrazole derivatives is frequently linked to their ability to inhibit specific intracellular signaling pathways that are essential for tumor growth and survival. nih.gov A primary mode of action is the inhibition of various protein kinases. nih.gov

Many pyrazole derivatives have been developed as potent kinase inhibitors. nih.gov For instance, several pyrazole-containing drugs are approved for clinical use, such as Crizotinib, which is a selective inhibitor of ALK and ROS1 tyrosine kinases. nih.govnih.gov Research has identified novel pyrazole derivatives that inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.orgrsc.org Other identified targets include Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis, as well as EGFR, mTOR, PI3K, and JAK2. nih.govnih.gov Some pyrazole derivatives have also been found to act as tubulin polymerization inhibitors, disrupting the microtubule network essential for cell division. nih.govmdpi.com

Table 3: Inhibition of Signaling Pathways by Pyrazole Derivatives

| Compound/Derivative | Target Pathway/Enzyme | Effect | Reference |

|---|---|---|---|

| Compound 9 (a pyrazole-based inhibitor) | CDK2/cyclin A2 | Strong inhibition with an IC50 value of 0.96 μM. | rsc.org |

| Compound 27 (a pyrazolone-pyrazole derivative) | VEGFR-2 | 78% inhibition with an IC50 value of 828.23 nM. | nih.gov |

| PTA-1 | Tubulin Polymerization | Disrupts microtubule organization and inhibits polymerization. | nih.gov |

| Compound 5b (a pyrazole derivative) | Tubulin Polymerization | Inhibition with an IC50 of 7.30 μM. | mdpi.com |

| Ruxolitinib | JAK1 and JAK2 | Selective inhibitor. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib. ijpsjournal.com This has spurred extensive research into new derivatives for their potential anti-inflammatory and immunomodulatory properties.

Modulation of Pro-inflammatory Mediator Production

A key mechanism for the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a primary target in inflammation. ijpsjournal.comipp.pt Inhibition of COX-2 reduces the production of prostaglandins (B1171923) like PGE2, which are key mediators of inflammation and pain. ijpsjournal.comipp.pt Some derivatives, such as Celecoxib, are highly selective for COX-2 over COX-1, which may lead to a better side-effect profile compared to non-selective NSAIDs. ijpsjournal.com

Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways. They have been shown to inhibit 5-lipoxygenase (5-LOX), thereby decreasing the production of leukotrienes. ijpsjournal.comnih.gov Furthermore, some compounds can suppress the NF-κB signaling pathway, which in turn downregulates the transcription and production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). ijpsjournal.comnih.gov The inhibition of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production in macrophages, is another observed anti-inflammatory mechanism. ijpsjournal.comnih.gov

Table 4: Modulation of Pro-inflammatory Mediators by Pyrazole Derivatives

| Compound/Derivative | Target | Inhibitory Concentration (IC50) / Effect | Reference |

|---|---|---|---|

| Celecoxib | COX-2 | Ki = 0.04 μM | ijpsjournal.com |

| FR140423 | COX-2 | 150 times more selective for COX-2 than COX-1. | nih.gov |

| Pyrazole 11B | COX-2 | Potent inhibitor, greater activity against COX-2 than COX-1. | ipp.pt |

| Pyrazolines (PH0, PH3, PH4, PH7) | NO, IL-1β, TNF, IL-6 | Significantly reduced levels of all mediators. | nih.gov |

| Various Pyrazole Analogs | 5-LOX | IC50 = 0.1–0.5 μM | ijpsjournal.com |

| Various Pyrazole Analogs | iNOS | IC50 = 2–5 μM | ijpsjournal.com |

Impact on Immune Cell Responses and Phagocytosis

The immunomodulatory effects of pyrazole derivatives extend to their direct impact on immune cell functions. Studies have shown that certain pyrazoles can suppress the oxidative burst in human leukocytes, a process that generates reactive oxygen species during the inflammatory response. ipp.pt For example, pyrazole compound 4 was identified as having a potent suppressive effect on this process. ipp.pt

Recent research on pyrazoline derivatives has highlighted their ability to modulate the activity of key innate immune cells like macrophages and neutrophils. nih.gov These compounds were found to reduce immune cell migration to sites of inflammation. nih.gov Importantly, they were also shown to increase efferocytosis, the process by which apoptotic cells are cleared by phagocytes such as macrophages. nih.gov Efficient efferocytosis is crucial for the resolution of inflammation and preventing secondary necrosis, which can propagate the inflammatory response. nih.gov

Structure Activity Relationship Sar Studies for Methyl 2 1 Benzyl 1h Pyrazol 4 Yl Acetate Derivatives

Design Principles for Pyrazole-Based Scaffolds in Biological Applications

The design of novel therapeutic agents based on the pyrazole (B372694) scaffold is guided by established medicinal chemistry principles aimed at enhancing interactions with biological targets and improving drug-like properties. These strategies leverage the structural and electronic characteristics of the pyrazole ring to achieve desired pharmacological outcomes.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a key strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. researchgate.net This approach is used to discover novel chemical entities, improve physicochemical properties, or circumvent existing patents. The pyrazole ring is often employed as a bioisostere for other five-membered heterocycles or even amide bonds, due to its ability to present substituents in a similar spatial orientation and mimic key hydrogen bonding interactions. researchgate.netlookchem.com For instance, replacing a different heterocyclic core with a pyrazole scaffold can lead to compounds with enhanced metabolic stability or improved selectivity for a given biological target. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a fundamental tool in optimizing pyrazole-based compounds. researchgate.net In the context of Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate derivatives, this could involve replacing the benzyl (B1604629) group with other aryl or heteroaryl moieties, substituting the pyrazole ring itself with isoxazoles or triazoles, or modifying the acetate (B1210297) ester group with bioisosteric functions like carboxylic acids or amides to alter binding interactions, solubility, and metabolic fate.

Fragment-Based Approaches for Ligand Design

Fragment-based drug discovery (FBDD) is a method that begins by identifying small, low-affinity chemical fragments that bind to a biological target. researchgate.net These fragments are then optimized and linked together or "grown" to produce a higher-affinity lead compound. The pyrazole scaffold is well-suited for FBDD. A substituted pyrazole can be considered a larger fragment itself, or it can be constructed by linking smaller fragments that bind to adjacent pockets on a target protein. For example, a pyrazole ring might be identified as a central fragment that can be elaborated at its different positions (e.g., N-1, C-3, C-4, C-5) to extend into nearby binding sites, thereby systematically building a potent inhibitor. nih.gov

Impact of Substituent Variation on Biological Potency and Selectivity

Systematic modification of the three main components of the this compound scaffold—the N-1 benzyl moiety, the C-3/C-5 positions of the pyrazole ring, and the C-4 acetate ester group—has profound effects on biological activity. SAR studies delineate how these changes influence interactions with target proteins.

Role of Substituents on the Benzyl Moiety

The N-1 benzyl group plays a crucial role in orienting the molecule within a binding pocket and can engage in hydrophobic and aromatic interactions. Modifications to the phenyl ring of this group can significantly modulate biological potency by altering these interactions and influencing the electronic properties of the entire molecule.

In a study of 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIP1) kinase inhibitors, the substitution pattern on the benzyl ring was found to be critical for inhibitory activity. nih.gov Introducing electron-withdrawing groups, such as halogens, was particularly effective. For example, placing chlorine atoms at the 2 and 4 positions of the benzyl ring resulted in a potent inhibitor. The SAR data suggests that specific substitutions are necessary to achieve optimal binding. nih.gov

Table 1: SAR of Substitutions on the Benzyl Moiety of 1-Benzyl-3-nitro-1H-pyrazole Derivatives as RIP1 Kinase Inhibitors nih.gov Data is illustrative of the principles of substituent effects on the benzyl moiety.

As shown in the table, a single chloro substituent at the 4-position was insufficient for potent activity, while a 2,4-dichloro substitution pattern provided a strong starting point. nih.gov Further optimization by replacing one chlorine with fluorine (2c and 2d) maintained or slightly improved potency, indicating a specific electronic and steric requirement in the binding site. nih.gov

Influence of Modifications at the Pyrazole Ring

Continuing with the example of RIP1 kinase inhibitors, modifications were made at the C-3 and C-4 positions of the 1-benzyl-1H-pyrazole core. Replacing the C-3 nitro group with other functionalities like amino or cyano groups led to significant changes in activity. The introduction of a small, flexible aminomethyl group at the C-4 position, combined with an optimal C-3 substituent, led to one of the most potent compounds in the series (4b). nih.gov

Table 2: SAR of Modifications at the Pyrazole Ring of 1-Benzyl-1H-pyrazole Derivatives nih.gov Data is illustrative of the principles of substituent effects on the pyrazole ring.

This demonstrates that while the N-1 benzyl group anchors the molecule, the substituents on the pyrazole ring are critical for optimizing interactions with the target, with the combination of a C-3 cyano group and a C-4 aminomethyl group proving to be highly effective. nih.gov

Effects of Alterations to the Acetate Ester Group

The methyl 2-(pyrazol-4-yl)acetate moiety at the C-4 position is a key functional group that can participate in hydrogen bonding and polar interactions. Altering this group is a common strategy to modulate binding affinity, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.

A prominent bioisosteric replacement for an ester is a hydroxamic acid. In a study on inhibitors of the metalloproteases meprin α and β, researchers synthesized a series of pyrazole derivatives, including a compound with a methyl-2-(1-benzyl-3,5-diphenyl-pyrazol-4-yl)acetate structure. nih.gov They then converted the methyl ester to the corresponding hydroxamic acid. Hydroxamic acids are known to be excellent zinc-chelating groups, which is critical for inhibiting metalloproteases. This conversion resulted in a dramatic increase in potency.

Table 3: Effect of Altering the Acetate Ester Group on Meprin Inhibition nih.gov Data is illustrative of the principles of modifying the C-4 acetate ester group.

The data clearly indicates that while the parent methyl ester is inactive, its conversion to a hydroxamic acid (compound 21e) yields a potent inhibitor of both meprin α and β. nih.gov This highlights the critical importance of the C-4 functional group in establishing key binding interactions—in this case, chelation with the catalytic zinc ion in the enzyme's active site. Other potential bioisosteric replacements for the ester group include carboxylic acids, amides, and tetrazoles, each offering different physicochemical and binding properties.

Lack of Specific Research Data Precludes Article Generation on "this compound"

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific, publicly available research on the Quantitative Structure-Activity Relationship (QSAR) and pharmacophoric modeling of "this compound" and its derivatives. As a result, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specified outline and content requirements.

The user's request was to create a thorough article focusing solely on "this compound," with a specific structure that included detailed sections on the development of predictive QSAR models and the identification of key pharmacophoric features. This would require access to research data from studies where a series of derivatives of this specific compound have been synthesized and their biological activities measured and correlated with their structural properties.

Extensive searches for such studies, including QSAR, SAR (Structure-Activity Relationship), and pharmacophore modeling specific to the 1-benzyl-1H-pyrazol-4-yl acetate scaffold, did not yield any relevant detailed research findings or data tables. The available literature on pyrazole derivatives is broad, covering a wide range of structural classes and biological targets. However, these findings are not directly applicable to the specific compound , and any attempt to extrapolate this general information would be speculative and would not meet the required standards of scientific accuracy for the requested article.

Therefore, without the foundational research data on "this compound" and its analogs, the generation of the requested article with its detailed subsections on QSAR modeling and pharmacophoric analysis cannot be fulfilled.

This compound: Emerging Roles in Chemical Biology and Medicinal Chemistry

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds. nih.govnih.gov Among the vast library of pyrazole derivatives, this compound stands out as a versatile intermediate with significant potential in drug discovery and chemical biology. Its unique structure, featuring a 1,4-disubstituted pyrazole ring, a benzyl group for steric and electronic modulation, and a reactive methyl acetate moiety, makes it an attractive starting point for developing novel chemical tools and therapeutic candidates. acs.orgbldpharm.com This article explores the forward-looking applications and research directions for this compound, focusing on its role as a chemical probe, a precursor to bioactive heterocycles, its integration into fragment libraries, its potential for scaffold diversification, and its use in synergistic research.

Applications and Future Research Directions in Chemical Biology and Medicinal Chemistry

The strategic placement of functional groups on the Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate scaffold provides a rich platform for innovation in medicinal chemistry.

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound is well-suited for transformation into sophisticated probes. nih.gov The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for conjugation to reporter tags such as fluorophores for bioimaging or biotin (B1667282) for affinity-based purification of target proteins. nih.gov

Furthermore, the core pyrazole (B372694) structure is known to interact with a variety of biological targets, including protein kinases. nih.gov By modifying the compound to incorporate a photoreactive group, it can be converted into a photoaffinity label. Such a probe, upon binding to its target protein and subsequent UV irradiation, would form a covalent bond, allowing for the unambiguous identification of the protein and its binding site. This approach is invaluable for target validation and for understanding the molecular mechanisms of pyrazole-based inhibitors in pathways like inflammation and cancer. nih.gov

The true synthetic value of this compound lies in its potential as a building block for more complex, fused heterocyclic systems. ijnrd.orgresearchgate.net The methyl acetate (B1210297) group is a versatile functional handle that can participate in a wide array of chemical transformations. rsc.org

For instance, the acetate moiety can be converted into a hydrazide, which can then undergo cyclocondensation reactions with various reagents to form new heterocyclic rings fused to the pyrazole core. mdpi.commdpi.com This strategy allows for the creation of novel pyrazolo-triazines, pyrazolo-thiadiazoles, or pyrazolo-pyrimidines. nih.govnih.gov Combining the pyrazole scaffold with other bioactive heterocycles is a proven strategy for generating molecules with enhanced or entirely new pharmacological profiles, including improved antimicrobial, anti-inflammatory, or anticancer activities. mdpi.commdpi.com

| Intermediate Functional Group | Reactant Type | Resulting Heterocyclic System | Potential Bioactivity Enhancement |

|---|---|---|---|

| Carboxylic Acid / Acyl Chloride | Amines, Hydrazines | Amides, Hydrazides | Modulated target binding, improved solubility |

| Hydrazide | Carbon Disulfide, Isothiocyanates | Pyrazolo-thiadiazoles, Pyrazolo-triazoles | Antimicrobial, Anticancer |

| β-ketoester (via Claisen condensation) | Hydrazine (B178648), Guanidine | Bi-pyrazoles, Pyrazolo-pyrimidines | Kinase Inhibition, Anti-inflammatory |

| Carbaldehyde (via reduction/oxidation) | Amines, Active Methylene (B1212753) Compounds | Schiff Bases, Fused Pyridines | Anticancer, Anti-diabetic |

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS). nih.gov FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify low-affinity binders to a biological target. mdpi.com These initial hits then serve as starting points for chemical elaboration into potent, drug-like molecules. nih.gov

The core scaffold of this compound, or simplified versions thereof (e.g., 1-benzyl-1H-pyrazole), are ideal candidates for inclusion in fragment libraries. nih.govacs.org These fragments possess favorable physicochemical properties and present a distinct three-dimensional shape and arrangement of hydrogen bond donors and acceptors, which can effectively probe the binding sites of proteins like kinases. nih.gov High-throughput screening of pyrazole-containing fragment libraries using biophysical techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) can efficiently identify starting points for novel drug discovery programs. chemmethod.comresearchgate.net

The 1-benzyl-1H-pyrazol-4-yl moiety is a "privileged scaffold" that can be systematically modified to generate a library of analogues for lead generation. nih.govnih.govresearchgate.net This process, known as scaffold diversification, is a cornerstone of modern medicinal chemistry. Future research will likely focus on exploring the chemical space around this core structure.

Key diversification strategies include:

Modification of the N1-benzyl group: Replacing the benzyl (B1604629) ring with other aromatic, heteroaromatic, or aliphatic groups can fine-tune steric interactions and electronic properties, potentially improving binding affinity and selectivity for the target protein. nih.gov

Substitution on the pyrazole ring: While the starting material is substituted at the 1 and 4 positions, derivatization at the 3 and 5 positions of the pyrazole ring can introduce new vectors for interaction with the target.

Elaboration of the C4-acetate side chain: The acetate group can be transformed into a wide variety of amides, ketones, and other functional groups to optimize interactions with the target and improve pharmacokinetic properties. rsc.org

This systematic approach, guided by computational modeling and structure-activity relationship (SAR) studies, can efficiently convert a simple starting material like this compound into a series of potent and selective preclinical candidates. nih.govnih.gov

As the understanding of disease biology grows, combination therapies are becoming increasingly important. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netbenthamscience.comglobalresearchonline.net Future research should explore the potential of novel compounds derived from this compound in synergistic combinations with existing drugs.

For example, a pyrazole-based compound with anti-inflammatory properties could be co-administered with a standard-of-care analgesic to achieve superior pain relief with lower doses of each agent. zsmu.edu.ua In oncology, a pyrazole derivative that inhibits a specific cancer-related kinase could be combined with a cytotoxic chemotherapy agent to overcome drug resistance or enhance tumor cell killing. nih.gov Such synergistic approaches, where two compounds act on different but complementary pathways, hold the promise of creating more effective and safer therapeutic regimens.

Q & A

Basic: What synthetic routes are optimal for preparing Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate?

Methodological Answer:

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with benzyl hydrazines, followed by esterification. For example:

- Step 1: Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and benzyl hydrazine to form a pyrazole intermediate .

- Step 2: Basic hydrolysis of the ester group to yield the carboxylic acid derivative, followed by re-esterification with methanol under acidic conditions .

Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis and byproduct formation .

Basic: How can structural characterization be performed for this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for refinement of crystal structures. Ensure high-resolution data (e.g., <1.0 Å) to resolve benzyl and pyrazole moieties. SHELXTL (Bruker AXS) is compatible with twinned data and high-symmetry space groups .

- Spectroscopy:

Advanced: How to resolve contradictions in melting points or purity data across studies?

Methodological Answer:

Discrepancies may arise from polymorphic forms or impurities.

- Purity Analysis: Use HPLC with a C18 column (methanol:water = 70:30) to quantify impurities. Compare retention times against standards .

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphs. For example, a melting point range of 138–140°C suggests a single polymorph, while broader ranges indicate mixtures .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation: Use Molinspiration or JChem to compute partition coefficients. For methyl esters, experimental LogP ranges 1.5–2.5, while predicted values (e.g., 0.93–1.5) require validation via shake-flask methods .

- 3D-QSAR: Build models using PyMol or Schrödinger to correlate substituent effects (e.g., benzyl vs. methyl groups) with biological activity. Validate with docking studies against target proteins .

Advanced: How to design experiments for analyzing metabolic stability?

Methodological Answer:

- In vitro Assays: Incubate the compound with liver microsomes (human or rodent) at 37°C. Monitor ester hydrolysis via LC-MS/MS, quantifying the carboxylic acid metabolite. Use pseudo-first-order kinetics to calculate half-life .

- Control: Include inhibitors like bis(4-nitrophenyl) phosphate (BNPP) to confirm esterase-mediated degradation .

Basic: What analytical techniques assess purity and stability?

Methodological Answer:

- TLC: Use silica gel plates with ethyl acetate/hexane (3:7). Visualize under UV (254 nm) or iodine vapor.

- HPLC: Employ a gradient method (acetonitrile/water + 0.1% formic acid) to separate degradation products (e.g., hydrolyzed acid) .

- Stability Testing: Store samples at 4°C (dry) and analyze monthly for 6 months to detect ester hydrolysis .

Advanced: How to investigate reaction mechanisms for ester hydrolysis?

Methodological Answer:

- Isotopic Labeling: Synthesize the compound with -methanol. Track incorporation in the hydrolyzed product via mass spectrometry to distinguish acid- vs. enzyme-catalyzed pathways .

- Kinetic Isotope Effect (KIE): Compare hydrolysis rates of - vs. -labeled esters to identify rate-determining steps .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Ventilation: Use fume hoods due to volatile solvents (e.g., methanol, DMF).

- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to prevent skin/eye contact with intermediates like benzyl hydrazine (potential irritant) .